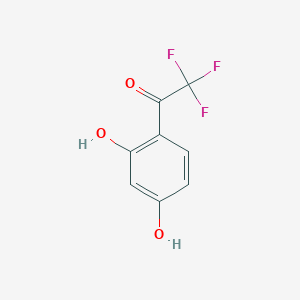

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone

Description

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-2-1-4(12)3-6(5)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWCFJOROQIOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558635 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315-44-6 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS No: 315-44-6), a key fluorinated building block in medicinal chemistry and materials science. We will delve into the primary synthetic strategies, focusing on the mechanistic underpinnings of the Friedel-Crafts acylation and the Fries rearrangement. This document offers detailed experimental protocols, characterization data, safety considerations, and field-proven insights intended for researchers, chemists, and professionals in drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.

Introduction and Strategic Importance

This compound, also known as 4-trifluoroacetylresorcinol, is an aromatic ketone with the molecular formula C₈H₅F₃O₃.[1][2] The strategic incorporation of a trifluoromethyl (-CF₃) group onto the resorcinol scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and modified lipophilicity. These characteristics make it a highly valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, analgesic, and anti-cancer agents.[3] Beyond its role in drug discovery, its unique structure is also explored in the formulation of advanced polymers and materials.[1][3]

This guide will focus on the two most prevalent and logical synthetic approaches: the direct, Lewis acid-catalyzed Friedel-Crafts trifluoroacetylation of resorcinol, and the two-step sequence involving O-acylation followed by a Fries rearrangement.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of hydroxyaryl ketones can be approached in several ways. For the specific case of this compound, the electron-rich nature of the resorcinol ring makes it an excellent substrate for electrophilic aromatic substitution.

Method A: Direct Friedel-Crafts Trifluoroacetylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[4][5] This method involves the direct acylation of resorcinol with a highly reactive trifluoroacetylating agent, typically in the presence of a Lewis acid catalyst.

Causality of Reagent Selection:

-

Substrate: Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic ring. The two hydroxyl groups are strongly ortho-, para-directing and work in concert to direct the incoming electrophile to the 2, 4, or 6 positions. Steric hindrance at the 2-position (between the two hydroxyls) makes the 4- and 6-positions the most probable sites of attack.

-

Acylating Agent: Trifluoroacetic anhydride (TFAA) is the preferred reagent over trifluoroacetyl chloride.[6] It is highly electrophilic and, when complexed with a Lewis acid, generates a potent trifluoroacylium cation or a polarized complex, which is necessary to react with the aromatic ring.

-

Catalyst: While strong Lewis acids like AlCl₃ are traditional catalysts, they can complex strongly with both the hydroxyl groups of the substrate and the carbonyl of the product, often requiring more than stoichiometric amounts.[7] Boron trifluoride (BF₃), often used as its etherate complex (BF₃·OEt₂), is an effective and common catalyst for acylating phenols.[8] In some cases, trifluoroacetic acid itself can serve as a catalyst for reactions with highly activated aromatics.[9]

Reaction Mechanism:

The reaction proceeds via electrophilic aromatic substitution. The Lewis acid (e.g., BF₃) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, polarizing the C-O bond and generating a highly electrophilic trifluoroacylium cation or a reactive donor-acceptor complex. This electrophile is then attacked by the electron-rich resorcinol ring, primarily at the C4 position, to form a sigma complex (arenium ion). A subsequent deprotonation by a weak base restores aromaticity and yields the final product.

Caption: Mechanism of Friedel-Crafts Trifluoroacetylation.

Method B: Synthesis via Fries Rearrangement

The Fries rearrangement is a powerful alternative for synthesizing hydroxyaryl ketones.[10] It is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, promoted by a Lewis acid.[7][10] This pathway involves two distinct steps: the formation of a resorcinol ester followed by its rearrangement.

Step 1: O-Trifluoroacetylation of Resorcinol The first step is the esterification of the phenolic hydroxyl groups of resorcinol. This is typically achieved by reacting resorcinol with trifluoroacetic anhydride. The reaction is often performed in the presence of a mild base like pyridine or triethylamine to neutralize the trifluoroacetic acid byproduct, or it can be done under acidic conditions.

Step 2: Lewis Acid-Catalyzed Rearrangement The resulting resorcinol ditrifluoroacetate is then subjected to a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, BF₃). The Lewis acid coordinates to the ester's carbonyl oxygen, weakening the acyl-oxygen bond and facilitating the formation of an acylium ion. This electrophile can then re-attack the aromatic ring either intramolecularly or intermolecularly to form the more thermodynamically stable C-acylated product.

Controlling Selectivity: The ratio of ortho to para products in a Fries rearrangement is often dependent on reaction conditions. Lower temperatures typically favor the para-substituted product, while higher temperatures favor the ortho product, which can form a more stable bidentate complex with the Lewis acid catalyst.[10] For resorcinol, rearrangement will yield the 4-substituted product.

Caption: Workflow for the Fries Rearrangement Synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.

Protocol 1: Boron Trifluoride Catalyzed Friedel-Crafts Acylation

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).

-

Resorcinol (1.0 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 - 1.5 eq)

-

Trifluoroacetic anhydride (TFAA) (1.1 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

Ice bath

-

Standard glassware for work-up and purification

Procedure:

-

Setup: Flame-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas.

-

Reagent Addition: Charge the flask with resorcinol (1.0 eq) and anhydrous DCM. Stir to dissolve.

-

Cooling: Cool the resulting solution to 0-5 °C using an ice bath.

-

Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the stirred solution, maintaining the internal temperature below 10 °C. Stir for 15 minutes.

-

Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture again in an ice bath and slowly quench the reaction by adding cold 2M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Synthesis via Fries Rearrangement

Step A: Synthesis of Resorcinol Ditrifluoroacetate

-

In a flask, dissolve resorcinol (1.0 eq) in a suitable solvent (e.g., DCM or THF).

-

Add pyridine (2.2 eq) and cool the mixture to 0 °C.

-

Slowly add trifluoroacetic anhydride (2.2 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Perform an acidic work-up to remove pyridine, followed by extraction, washing, and drying to isolate the ester intermediate.

Step B: Lewis Acid-Mediated Rearrangement

-

In a flame-dried flask under inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (2.5 eq) to a cooled (0 °C) solution of anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

-

Slowly add a solution of resorcinol ditrifluoroacetate (1.0 eq) in the same solvent.

-

Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature to favor the para-product) for several hours.[10]

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

-

Perform extraction with an organic solvent, followed by washing, drying, and solvent removal.

-

Purify the crude product as described in Protocol 1.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 4-Trifluoroacetylresorcinol, 2',4'-Dihydroxy-2,2,2-trifluoroacetophenone |

| CAS Number | 315-44-6[1][2] |

| Molecular Formula | C₈H₅F₃O₃[1][2] |

| Molecular Weight | 206.12 g/mol [1][2] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~103 °C[2] |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, -OH), ~10.2 (s, 1H, -OH), ~7.6-6.3 (m, 3H, Ar-H) |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -70 to -75 (s, 3F, -CF₃) |

| IR (KBr, cm⁻¹) | ~3300-3100 (O-H stretch), ~1680 (C=O stretch), ~1150-1250 (C-F stretch) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Critical Safety and Handling Protocols

Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive and causes severe skin burns and eye damage. It reacts violently with water and is harmful if inhaled.[11] Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. [11]

-

Boron Trifluoride Complexes (e.g., BF₃·OEt₂): Corrosive, toxic, and moisture-sensitive.[12][13][14] Contact with moisture releases toxic BF₃ gas. Causes severe burns.[13] Handle under an inert atmosphere and use the same level of PPE as for TFAA.

-

Aluminum Chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. Causes severe skin and eye burns. Handle in a dry environment.

-

General Precautions:

-

Anhydrous Conditions: Friedel-Crafts and Fries reactions are sensitive to moisture. Ensure all glassware is oven or flame-dried and reactions are run under an inert atmosphere.

-

Exothermic Reactions: The addition of Lewis acids and the quenching of the reaction are often highly exothermic. Use an ice bath for cooling and perform additions slowly and in a controlled manner.

-

Waste Disposal: Aqueous acidic waste should be neutralized before disposal. Organic waste containing halogenated solvents must be collected in a designated hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.

-

Conclusion

The synthesis of this compound is readily achievable through either a direct Friedel-Crafts acylation of resorcinol or a two-step Fries rearrangement pathway. The choice of method often depends on the availability of starting materials, desired scale, and control over reaction conditions. The direct acylation with TFAA and a BF₃ catalyst is often more atom-economical and straightforward. Both methods require rigorous control over experimental parameters, particularly temperature and moisture, and demand strict adherence to safety protocols due to the corrosive and reactive nature of the reagents involved. The successful synthesis of this compound provides access to a versatile building block essential for advancing research in drug discovery and materials science.

References

-

LookChem. Cas 315-44-6,Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

-

Bonner, T. G., & Gabb, E. G. (1963). Acyl Tri$uoroacetates. Part I. The Reaction of Acetyl TriJuoroacetate with Phenols in Carbon Tetrachloride. Journal of the Chemical Society. [Link]

-

Unknown Author. (Date Unknown). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Source Unknown. [Link]

-

Reddy, et al. (Date Unknown). Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates. Indian Journal of Chemistry. [Link]

-

Ahmad, et al. (Date Unknown). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link]

-

Bonner, T. G., & Gabb, E. G. (1963). Acyl trifluoroacetates. Part II. The influence of an alkaline aqueous phase on the reaction of phenols with acetyl trifluoroacetate in carbon tetrachloride. Journal of the Chemical Society B: Physical Organic. [Link]

-

Wikipedia. Fries rearrangement. [Link]

-

Carl ROTH. (Date Unknown). Safety Data Sheet: Trifluoroacetic anhydride. [Link]

-

American Elements. (2022). Safety Data Sheet - (2N) 99% Boron Trifluoride Acetic Acid Complex. [Link]

- Google Patents.

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

-

YouTube. (2022). Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. [Link]

-

Kent, S. B., et al. (Date Unknown). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]

-

Majumder, U. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

-

Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

-

Yadav, G. D. (2002). A green route for the acylation of resorcinol with acetic acid. Clean Technologies and Environmental Policy. [Link]

-

Peng, H., et al. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Unknown Author. (Date Unknown). View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. Source Unknown. [Link]

- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.

-

PubChem. 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. [Link]

-

YouTube. (2021). Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. [Link]

-

NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

- Google Patents. US5621146A - Process for producing 2,4-dihydroxyacetophenone.

- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. [Link]

-

National Institutes of Health. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. [Link]

- Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)

-

PubChem. 1-(2,4-Dihydroxyphenyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 10. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. americanelements.com [americanelements.com]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Physicochemical Characterization of 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone

Abstract

2,2,2-Trifluoro-2',4'-dihydroxyacetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a key functional group in drug design.[1] The 2',4'-dihydroxy substitution pattern, a resorcinol moiety, is a common scaffold in natural products and synthetic compounds with diverse biological activities.[2][3] As this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its synthesis, purification, and in-depth physicochemical characterization. It is designed to equip researchers with the necessary protocols and theoretical grounding to confidently handle and analyze this and similar novel compounds. We will draw upon the well-documented properties of its parent structures, 2',4'-dihydroxyacetophenone and 2,2,2-trifluoroacetophenone, to inform our experimental design and predict expected outcomes.

Molecular Structure and Predicted Properties

A thorough understanding of a molecule begins with its structure and computationally predicted properties. These in silico estimations are invaluable for planning synthetic routes, purification strategies, and analytical methods.

Chemical Structure

The structure combines a resorcinol ring acylated with a trifluoroacetyl group. The electron-withdrawing nature of the trifluoroacetyl group is expected to increase the acidity of the phenolic hydroxyl groups compared to the parent 2',4'-dihydroxyacetophenone.

Caption: Chemical structure of 2,2,2-Trifluoro-2',4'-dihydroxyacetophenone.

Predicted Physicochemical Properties

The following table summarizes key properties predicted using computational models, with data from parent compounds provided for context.

| Property | Predicted Value (Target Compound) | 2',4'-Dihydroxyacetophenone[4][5] | 2,2,2-Trifluoroacetophenone[6] | Justification for Prediction |

| Molecular Formula | C₈H₅F₃O₃ | C₈H₈O₃ | C₈H₅F₃O | N/A |

| Molecular Weight | 222.12 g/mol | 152.15 g/mol | 174.12 g/mol | N/A |

| logP (o/w) | ~1.8 - 2.2 | 1.21 - 1.57 | ~2.1 | The -CF₃ group significantly increases lipophilicity, while the two -OH groups decrease it. The net effect is a predicted increase over the dihydroxy parent. |

| pKa (Strongest Acidic) | ~6.5 - 7.5 | ~7.9 | N/A | The potent electron-withdrawing trifluoroacetyl group will lower the pKa of the phenolic protons, making them more acidic than in 2',4'-dihydroxyacetophenone. |

| Polar Surface Area | ~77.8 Ų | 57.53 Ų | 17.1 Ų | Calculated based on the three oxygen atoms, similar to the dihydroxy parent but with electronic influence from the fluorine atoms. |

| Physical State | Solid | Solid | Liquid | The strong hydrogen bonding potential from the two hydroxyl groups and the ketone oxygen suggests a solid state at room temperature. |

Synthesis and Purification Workflow

A reliable synthesis is paramount. The most direct and logical approach is the Friedel-Crafts acylation of resorcinol.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This reaction involves the electrophilic substitution of resorcinol with a highly reactive trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst. Alternative methods might involve using trifluoroacetic acid with a strong protic acid catalyst.[7]

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol: Synthesis

Expertise & Causality: The choice of an anhydrous solvent like dichloromethane (DCM) is critical because Lewis acids like AlCl₃ react violently with water. The reaction is run at low temperature initially to control the exothermic reaction and prevent side-product formation.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add resorcinol (1.0 eq) and anhydrous aluminum trichloride (AlCl₃, 1.2 eq).

-

Dissolution: Add anhydrous DCM to the flask and cool the resulting slurry to 0 °C in an ice bath.

-

Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition is crucial to manage the reaction's exothermicity.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding crushed ice, followed by 1M HCl (aq). This hydrolyzes the aluminum complexes and neutralizes the catalyst.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

Trustworthiness: This two-step purification process ensures high purity. Column chromatography provides separation from starting materials and byproducts, while recrystallization provides the final, analytically pure compound.

-

Column Chromatography:

-

Prepare a silica gel column using a hexane/ethyl acetate solvent system.

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%). Collect fractions and analyze by TLC.

-

Combine the pure fractions and evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the product from the column in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Core Physicochemical Properties: Experimental Determination

Melting Point (MP)

Importance: A sharp, defined melting point is a primary indicator of purity for a crystalline solid. It is also a critical parameter for formulation and material science applications.

Protocol (Differential Scanning Calorimetry - DSC):

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, dried solid into an aluminum DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a temperature well above the expected melting point (e.g., 200 °C).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak indicates purity.

Solubility

Importance: Solubility data in various solvents is essential for drug development (e.g., for creating solutions for in vitro assays) and for planning further chemical reactions. The compound is expected to be soluble in polar organic solvents like DMSO, methanol, and acetone.[8]

Protocol (Thermodynamic Shake-Flask Method):

-

Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of the test solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess, undissolved solid.

-

Quantification: Carefully take an aliquot of the supernatant, dilute it appropriately, and determine the concentration using a calibrated UV-Vis spectrophotometer or HPLC system. The calculated concentration is the solubility.

Acidity Constant (pKa)

Importance: The pKa values of the phenolic hydroxyls dictate the ionization state of the molecule at physiological pH, which profoundly impacts its membrane permeability, receptor binding, and solubility.

Protocol (UV-Vis Spectrophotometric Titration):

Causality: The UV-Vis absorbance spectrum of a phenol changes as it is deprotonated to a phenolate. This change can be used to determine the pKa.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 5 to pH 10).

-

Measurement: Add a small, constant amount of the stock solution to each buffer solution. Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Analysis: Plot the absorbance at a specific wavelength (where the change between the protonated and deprotonated forms is maximal) against the pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Spectroscopic and Spectrometric Confirmation

This suite of techniques provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.

Protocol (General):

-

Sample Preparation: Dissolve ~5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with acidic protons as it allows for the observation of the -OH signals.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features:

| Spectrum | Region (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~10-13 | Broad Singlet | 2H | Phenolic -OH protons (exchangeable with D₂O) |

| ~7.5-7.8 | Doublet | 1H | Aromatic H (ortho to C=O) | |

| ~6.3-6.5 | Doublet of Doublets | 1H | Aromatic H (ortho to one -OH, meta to other) | |

| ~6.2-6.4 | Doublet | 1H | Aromatic H (ortho to both -OH groups) | |

| ¹³C NMR | ~180-185 | Quartet (q) | - | Carbonyl carbon (C=O), split by ³JCF coupling |

| ~160-165 | Singlets | - | Aromatic carbons attached to -OH groups | |

| ~115-125 | Quartet (q) | - | Trifluoromethyl carbon (-CF₃), split by ¹JCF coupling | |

| ~100-135 | Singlets/Doublets | - | Other aromatic carbons | |

| ¹⁹F NMR | ~ -70 to -80 | Singlet | - | -CF₃ group |

High-Resolution Mass Spectrometry (HR-MS)

Importance: HR-MS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes.

-

Analysis:

-

Expected [M-H]⁻ (Negative Mode): 221.0167 m/z

-

Expected [M+H]⁺ (Positive Mode): 223.0320 m/z

-

Compare the measured mass to the theoretical mass. A mass accuracy of <5 ppm confirms the elemental composition.

-

References

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][6]

-

Asif, M. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Future Medicinal Chemistry. [Link][2]

-

PubChem. (n.d.). 2',4'-Dihydroxyacetophenone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][4]

-

The Good Scents Company. (n.d.). 2,4-dihydroxyacetophenone. Retrieved January 21, 2026, from [Link][9]

-

Zhang, G., et al. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link][10]

-

Google Patents. (2016). Process for the preparation of halo-substituted trifluoroacetophenones. [11]

-

Google Patents. (1995). Process for producing 2,4-dihydroxyacetophenone. [7]

-

ResearchGate. (2013). Synthesis and In vitro Analysis of Novel Dihydroxyacetophenone Derivatives with Antimicrobial and Antitumor Activities. [Link][3]

-

BU CyberSec Lab. (n.d.). 2,2,2-Trifluoro-4'-methoxyacetophenone. [Link]

-

FooDB. (2010). Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833). Retrieved January 21, 2026, from [Link][5]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833) - FooDB [foodb.ca]

- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 8. 2,4-Dihydroxyacetophenone | CAS:89-84-9 | Manufacturer ChemFaces [chemfaces.com]

- 9. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]

- 10. rsc.org [rsc.org]

- 11. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Trifluoroacetylresorcinol

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-trifluoroacetylresorcinol (also known as 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone; CAS No. 315-44-6). Due to the absence of publicly available experimental spectra at the time of publication, this document leverages established spectroscopic principles to present a detailed prediction and interpretation of the expected Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to provide not only the predicted spectral data but also the underlying scientific rationale and field-proven experimental protocols for acquiring such data. This approach ensures that the document serves as a practical reference for the synthesis, identification, and quality control of 4-trifluoroacetylresorcinol and related compounds in a research and development setting.

Introduction and Molecular Overview

4-Trifluoroacetylresorcinol is a fluorinated aromatic ketone. Its structure combines a resorcinol (1,3-dihydroxybenzene) moiety with a trifluoroacetyl group. The presence of the highly electronegative trifluoromethyl (-CF₃) group, a strong electron-withdrawing keto group, and two electron-donating hydroxyl groups on the aromatic ring creates a unique electronic environment that is reflected in its spectroscopic signature. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules.

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides a non-destructive and highly informative method for elucidating molecular structure. This guide details the expected outcomes from the four primary spectroscopic techniques used for the characterization of organic molecules.

Molecular Structure:

Key Molecular Properties:

-

Key Functional Groups: Phenolic hydroxyl (-OH), Ketone (C=O), Trifluoromethyl (-CF₃), Substituted Benzene Ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-trifluoroacetylresorcinol, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR spectroscopy measures the absorption of radiofrequency radiation by hydrogen nuclei in a strong magnetic field. The chemical environment of each proton influences its resonance frequency (chemical shift), providing information about its electronic environment, connectivity (via spin-spin coupling), and relative abundance (via integration).

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~11.0 - 12.0 | broad singlet (br s) | 1H | Ar-OH (C2-OH) | The C2-hydroxyl is expected to form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, significantly deshielding the proton and shifting it far downfield. This is a characteristic feature of ortho-hydroxy acetophenones. |

| ~10.5 | broad singlet (br s) | 1H | Ar-OH (C4-OH) | The C4-hydroxyl proton is also acidic and will appear downfield, though likely less so than the chelated C2-OH. In DMSO, phenolic protons are typically observed as broad singlets. |

| ~7.70 | doublet (d) | 1H | Ar-H (H-6) | This proton is ortho to the electron-withdrawing carbonyl group, which strongly deshields it. It will be split into a doublet by the adjacent H-5 proton. |

| ~6.45 | doublet of doublets (dd) | 1H | Ar-H (H-5) | This proton is ortho to one hydroxyl group and meta to another and the carbonyl group. It will be split into a doublet of doublets by H-6 and H-3. |

| ~6.35 | doublet (d) | 1H | Ar-H (H-3) | This proton is ortho to two electron-donating hydroxyl groups, making it the most shielded of the aromatic protons. It will be split into a doublet by H-5. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of dry 4-trifluoroacetylresorcinol and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and allows for the observation of exchangeable -OH protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (Typical):

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32 scans for a high-quality spectrum.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm. Integrate the signals and analyze the multiplicities.

Carbon-13 (¹³C) NMR Spectroscopy

Principle: ¹³C NMR detects the resonance of the ¹³C isotope. While less sensitive than ¹H NMR, it provides direct information about the carbon skeleton of a molecule. Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~180 (quartet, q) | C =O | The carbonyl carbon is highly deshielded. It is expected to show coupling to the three adjacent fluorine atoms (JC-F ≈ 35 Hz), appearing as a quartet. |

| ~165 | C 4-OH | Aromatic carbon attached to an oxygen atom, significantly deshielded. |

| ~162 | C 2-OH | Aromatic carbon attached to an oxygen atom, also highly deshielded. |

| ~135 | C 6-H | Aromatic CH carbon, deshielded by the adjacent carbonyl group. |

| ~118 (quartet, q) | -C F₃ | The trifluoromethyl carbon is directly attached to three highly electronegative fluorine atoms. It will appear as a large quartet due to one-bond C-F coupling (¹JC-F ≈ 290 Hz). |

| ~112 | C 1 | Quaternary aromatic carbon attached to the carbonyl and hydroxyl groups. |

| ~109 | C 5-H | Aromatic CH carbon. |

| ~103 | C 3-H | Aromatic CH carbon, shielded by two ortho hydroxyl groups. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the functional groups present in the molecule.

Predicted Characteristic IR Absorptions (ATR):

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3100 | Broad, Strong | O-H stretch | Phenolic -OH |

| ~1640 | Strong | C=O stretch | Ketone (conjugated, H-bonded) |

| 1610, 1580, 1470 | Medium-Strong | C=C stretch | Aromatic ring |

| 1300 - 1100 | Very Strong | C-F stretch | Trifluoromethyl (-CF₃) |

| ~1250 | Strong | C-O stretch | Phenolic C-O |

Interpretation: The most prominent feature will be a very broad O-H stretching band, indicative of the hydrogen-bonded phenolic groups. The carbonyl (C=O) stretching frequency is expected to be lower than a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and strong intramolecular hydrogen bonding with the C2-hydroxyl group. The C-F stretches of the -CF₃ group will be very strong and easily identifiable in the fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 4-trifluoroacetylresorcinol sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer structural clues. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z | Predicted Identity | Rationale |

| 206 | [M]⁺• | Molecular ion. The exact mass (206.0191) would be confirmed by HRMS. |

| 187 | [M - F]⁺ | Loss of a fluorine atom. |

| 178 | [M - CO]⁺• | Loss of carbon monoxide. |

| 137 | [M - CF₃]⁺ | Alpha-cleavage, loss of the trifluoromethyl radical. This is expected to be a very prominent peak. |

| 109 | [M - CF₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 137 fragment. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquisition (ESI Positive Mode Example):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Acquire the full scan mass spectrum over a range of m/z 50-500.

-

-

Processing: The instrument software will process the data to generate a mass spectrum. The exact mass of the molecular ion ([M+H]⁺ at m/z 207.0269 for positive mode ESI) can be used to calculate the elemental formula, which should match C₈H₆F₃O₃.

Integrated Spectroscopic Workflow and Structural Verification

No single technique provides all the necessary information. The strength of spectroscopic characterization lies in the integration of data from multiple methods to build an unambiguous structural assignment.

Caption: Workflow for the spectroscopic verification of 4-trifluoroacetylresorcinol.

Conclusion

This guide outlines the expected spectroscopic characteristics of 4-trifluoroacetylresorcinol based on established chemical principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust framework for researchers to confirm the identity and purity of this compound upon synthesis. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. The ultimate confirmation of the structure must, however, rely on the acquisition and interpretation of actual experimental data, which should be compared against the predictions laid out in this document.

References

-

LookChem. (n.d.). Cas 315-44-6, Ethanone, 1-(2,4-dihydroxyphenyl)-. Retrieved January 21, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 21, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

Sources

The Structural Elucidation of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the crystallographic characterization of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone, a compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl ketone moiety onto a dihydroxyphenyl scaffold presents a unique combination of functionalities known to modulate biological activity.[1][2] Understanding the precise three-dimensional architecture of this molecule is paramount for structure-activity relationship (SAR) studies and rational drug design. This document outlines a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. While a definitive crystal structure has not been publicly reported, this guide furnishes a robust, expert-driven protocol and presents an exemplary crystallographic dataset to inform future research and development endeavors.

Introduction: The Strategic Importance of Trifluoromethylated Phenolic Ketones

In the landscape of modern drug discovery, fluorine-containing molecules hold a privileged position. The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for other chemical groups and can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3] When coupled with a phenolic scaffold, such as the 2,4-dihydroxyacetophenone core, the resulting molecule becomes a versatile intermediate for synthesizing a wide array of bioactive compounds.[4] this compound (also known as 4-trifluoroacetylresorcinol) is therefore a molecule of considerable interest, with potential applications as a key building block in the development of novel therapeutics.[5]

The precise determination of its crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing motifs in the solid state. This knowledge is crucial for understanding its physicochemical properties and for designing next-generation molecules with improved efficacy and safety profiles.

Synthesis and Purification: A Proposed Pathway

The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is well-suited for electron-rich aromatic rings like resorcinol (1,3-dihydroxybenzene).[3][6] The use of trifluoroacetic anhydride as the acylating agent provides a direct and high-yielding route to the desired product.[2]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add resorcinol (1.0 eq) and a suitable Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) in a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred suspension. Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the product.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Caption: Proposed synthesis workflow for this compound.

Single Crystal Growth: The Gateway to Structural Analysis

Obtaining high-quality single crystals is often the most challenging yet critical step in a crystallographic study.[4] For a phenolic ketone like the title compound, several methods can be employed. The choice of solvent is paramount, as it influences crystal packing and morphology.

Recommended Crystallization Techniques

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) to near saturation. Loosely cover the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Antisolvent Diffusion: A layered approach where a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two solvents.

Step-by-Step Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Test the solubility of a small amount of the compound in various solvents to find one in which it is moderately soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle. Place the vial in a vibration-free environment.

-

Monitoring: Observe the vial periodically for the formation of single crystals. The process can take from a few days to several weeks.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[7][8][9] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect the diffraction data as the crystal is rotated.

-

Structure Solution: The collected diffraction intensities are used to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods, which provide an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization procedure.

-

Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability.

Sources

- 1. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN109534961B - Method for synthesizing 4-alkylresorcinol by solvent-free system - Google Patents [patents.google.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. excillum.com [excillum.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. veranova.com [veranova.com]

The Biological Nexus of Fluorinated Dihydroxyphenyl Ethanones: A Technical Guide for Drug Discovery

Introduction: Strategic Fluorination of a Privileged Scaffold

In the landscape of medicinal chemistry, the dihydroxyphenyl ethanone framework represents a "privileged scaffold"—a molecular architecture that consistently demonstrates bioactivity across a range of therapeutic targets. Its inherent phenolic and carbonyl functionalities provide key interaction points with biological macromolecules. The strategic incorporation of fluorine, an element with unique and powerful modulatory properties, into this scaffold presents a compelling avenue for the development of novel therapeutics. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This technical guide provides an in-depth exploration of the anticipated biological activities of fluorinated dihydroxyphenyl ethanones, grounded in the established bioactivities of their derivatives and the fundamental principles of fluorine's role in drug design. We will delve into the mechanistic rationale for their potential as antioxidant, tyrosinase inhibitory, anti-inflammatory, and neuroprotective agents, and provide detailed, field-proven protocols for their experimental validation.

Core Rationale: The Synergistic Interplay of Fluorine and the Dihydroxyphenyl Ethanone Moiety

The central hypothesis underpinning the therapeutic potential of fluorinated dihydroxyphenyl ethanones lies in the synergistic interplay between the dihydroxyphenyl moiety and the strategically placed fluorine atom(s). The dihydroxy- substitution pattern is a well-established pharmacophore for antioxidant activity and interaction with various enzymes. The addition of fluorine can further enhance these properties through several mechanisms:

-

Enhanced Lipophilicity: Fluorine can increase the lipophilicity of the molecule, facilitating its passage through cellular membranes to reach intracellular targets.[1]

-

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic degradation, thereby increasing the in vivo half-life of the compound.[1]

-

Modulation of Acidity: The electron-withdrawing nature of fluorine can alter the pKa of the phenolic hydroxyl groups, influencing their antioxidant capacity and binding interactions.

-

Conformational Control: Fluorine can induce specific conformational preferences in the molecule, leading to a more favorable interaction with the target's binding site.

The following sections will explore the specific biological activities that are likely to be modulated by the fluorination of dihydroxyphenyl ethanones, drawing evidence from studies on structurally related compounds such as fluorinated chalcones and flavones, which are often synthesized from these acetophenone precursors.[3]

Anticipated Biological Activities and Mechanistic Insights

Potent Antioxidant and Radical Scavenging Activity

The dihydroxyphenyl moiety is a classic feature of many natural and synthetic antioxidants. The hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. Fluorination is anticipated to enhance this intrinsic antioxidant potential.

Mechanistic Rationale: The introduction of an electron-withdrawing fluorine atom can modulate the bond dissociation energy of the phenolic O-H bonds, potentially making them more favorable for hydrogen atom transfer to radicals. Furthermore, enhanced metabolic stability would allow the compound to exert its antioxidant effects for a longer duration in a biological system. Studies on fluorinated flavones have demonstrated improved radical scavenging activity compared to their non-fluorinated counterparts, supporting this hypothesis.[4]

Experimental Validation: The antioxidant capacity of fluorinated dihydroxyphenyl ethanones can be rigorously assessed using a panel of in vitro assays that measure different aspects of antioxidant action.

Experimental Protocol: Comprehensive Antioxidant Activity Assessment

This protocol outlines a suite of assays to provide a comprehensive profile of the antioxidant activity of a test compound.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5]

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

-

Reagent Preparation:

-

DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Test compound stock solution: Dissolve the fluorinated dihydroxyphenyl ethanone in a suitable solvent (e.g., DMSO, methanol) to a concentration of 1 mg/mL.

-

Standard: Prepare a stock solution of Trolox or ascorbic acid in methanol (1 mg/mL).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and standard in methanol.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [6]

-

Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution.

-

Reagent Preparation:

-

ABTS stock solution: Prepare a 7 mM aqueous solution of ABTS.

-

Potassium persulfate solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS radical solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours before use. Dilute the solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Procedure:

-

Add 190 µL of the ABTS radical solution to each well of a 96-well plate.

-

Add 10 µL of the serially diluted test compound or standard to the wells.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

C. Ferric Reducing Antioxidant Power (FRAP) Assay [7]

-

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagent Preparation:

-

Acetate buffer (300 mM, pH 3.6).

-

TPTZ solution (10 mM TPTZ in 40 mM HCl).

-

FeCl₃ solution (20 mM FeCl₃·6H₂O in water).

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.

-

-

Procedure:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the serially diluted test compound or a ferrous sulfate standard to the wells.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using ferrous sulfate and express the results as Fe²⁺ equivalents (e.g., in µM).

-

Tyrosinase Inhibition: A Potential Cosmeceutical and Therapeutic Application

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[8] Many phenolic compounds, particularly those with a dihydroxyphenyl moiety, are known to inhibit tyrosinase.[8][9] The ethanone backbone provides a scaffold that can be functionalized to enhance this inhibitory activity.

Mechanistic Rationale: Dihydroxyphenyl compounds can act as competitive inhibitors by mimicking the natural substrate, L-DOPA, and binding to the active site of tyrosinase. The ketone functionality can also chelate the copper ions in the enzyme's active site, leading to inhibition.[9] Fluorination can enhance binding affinity through favorable electrostatic interactions within the active site and by increasing the compound's ability to reach the enzyme. Chalcone derivatives of dihydroxyacetophenones have shown potent tyrosinase inhibitory activity.[8]

Experimental Validation: The tyrosinase inhibitory potential of fluorinated dihydroxyphenyl ethanones can be determined using a well-established in vitro assay that monitors the enzymatic conversion of L-DOPA to dopachrome.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay [10][11]

-

Principle: This assay measures the activity of mushroom tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. The inhibitory effect of a test compound is quantified by the reduction in the rate of dopachrome formation.

-

Reagent Preparation:

-

Phosphate buffer (50 mM, pH 6.8).

-

Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer). Prepare fresh and keep on ice.

-

L-DOPA solution (10 mM in phosphate buffer). Prepare fresh.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Positive control: Kojic acid solution (e.g., 1 mM in water or DMSO).

-

-

Procedure:

-

In a 96-well plate, add the following to each well:

-

Test wells: 40 µL phosphate buffer, 20 µL test compound dilution, 20 µL tyrosinase solution.

-

Control wells (no inhibitor): 60 µL phosphate buffer, 20 µL tyrosinase solution.

-

Blank wells (no enzyme): 80 µL phosphate buffer.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm and continue to take readings every minute for 10-20 minutes (kinetic assay). Alternatively, incubate for a fixed time (e.g., 15 minutes) and take a single endpoint reading.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition and the IC50 value.

-

Anti-Inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. The dihydroxyphenyl ethanone scaffold is present in compounds with known anti-inflammatory properties. Fluorination can enhance these effects by improving bioavailability and target engagement.[12]

Mechanistic Rationale: The anti-inflammatory effects of phenolic compounds are often attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). They can also modulate inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of many pro-inflammatory genes. Fluorinated benzofuran derivatives, which share structural similarities, have demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

Experimental Validation: The anti-inflammatory activity of fluorinated dihydroxyphenyl ethanones can be assessed by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages [4][13]

-

Principle: This cell-based assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with LPS. NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Culture:

-

Maintain RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the fluorinated dihydroxyphenyl ethanone for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.

-

Determine the percentage of NO inhibition and the IC50 value.

-

Cell Viability Assay: Concurrently, perform an MTT or similar viability assay on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Neuroprotective Effects: Combating Oxidative Stress in Neuronal Cells

Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases. Compounds with both antioxidant and anti-inflammatory properties are promising candidates for neuroprotection. The dihydroxyphenyl ethanone scaffold is found in many natural products with neuroprotective effects.

Mechanistic Rationale: The neuroprotective effects of fluorinated dihydroxyphenyl ethanones are likely to be multifactorial. Their antioxidant properties can directly quench ROS and protect neurons from oxidative damage. Their anti-inflammatory activity can reduce neuroinflammation, a key component of neurodegeneration. Furthermore, these compounds may modulate signaling pathways involved in cell survival and apoptosis. The enhanced ability of fluorinated compounds to cross the blood-brain barrier is a significant advantage for targeting central nervous system disorders. Studies on hydroxyl-functionalized stilbenes and 2-arylbenzo[b]furans have demonstrated their neuroprotective and anti-inflammatory effects in vitro and in vivo.

Experimental Validation: The neuroprotective potential of these compounds can be evaluated in a cell-based model of oxidative stress-induced neuronal cell death.

Experimental Protocol: Neuroprotection against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells [9]

-

Principle: This assay assesses the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂). The human neuroblastoma cell line SH-SY5Y is a widely used model for neuroprotective studies. Cell viability is measured to quantify the protective effect.

-

Cell Culture:

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

-

Pre-treat the cells with different concentrations of the fluorinated dihydroxyphenyl ethanone for 2-24 hours.

-

Induce oxidative stress by exposing the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) for 24 hours. Include a control group without H₂O₂ and a group with H₂O₂ alone.

-

After the incubation period, assess cell viability using the MTT assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the EC50 value (the concentration of the compound that provides 50% protection).

-

Data Presentation and Visualization

Quantitative Data Summary

| Compound ID | Fluorination Pattern | Antioxidant Activity (DPPH IC₅₀, µM) | Tyrosinase Inhibition (IC₅₀, µM) | Anti-Inflammatory Activity (NO Inhibition IC₅₀, µM) | Neuroprotection (EC₅₀, µM) |

| F-DPE-1 | 3-Fluoro-2',4'-dihydroxy | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| F-DPE-2 | 5-Fluoro-2',4'-dihydroxy | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| F-DPE-3 | 3',5'-Difluoro-2',4'-dihydroxy | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Control-1 | 2',4'-Dihydroxyacetophenone | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Kojic Acid | N/A | N/A | [Experimental Data] | N/A | N/A |

| Trolox | N/A | [Experimental Data] | N/A | N/A | N/A |

This table is a template for summarizing experimental findings. The data should be populated with results obtained from the described protocols.

Visualizing Mechanistic Pathways and Workflows

Caption: Overview of the primary biological activities of fluorinated dihydroxyphenyl ethanones.

Caption: A generalized workflow for the synthesis and biological evaluation of fluorinated dihydroxyphenyl ethanones.

Conclusion and Future Directions

Fluorinated dihydroxyphenyl ethanones represent a promising, yet underexplored, class of compounds with significant potential for drug discovery. The strategic incorporation of fluorine into this privileged scaffold is hypothesized to enhance a range of beneficial biological activities, including antioxidant, tyrosinase inhibitory, anti-inflammatory, and neuroprotective effects. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these activities. Future research should focus on the synthesis of a library of these compounds with varying fluorination patterns to establish clear structure-activity relationships. Promising lead compounds identified through these in vitro screens should then be advanced to more complex cellular and in vivo models to validate their therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics targeting a spectrum of diseases underpinned by oxidative stress and inflammation.

References

-

MySkinRecipes. (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA. Retrieved from [Link]

-

Active Concepts. (2018). Tyrosinase Inhibition Assay. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxyacetophenone. Retrieved from [Link]

-

Cannon, J. R., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Clinical & Cellular Immunology, 6(4), 343. Retrieved from [Link]

-

González-Barra, R., et al. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. Antioxidants, 9(1), 64. Retrieved from [Link]

-

Lapsongphon, N., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food Biochemistry, 43(11), e13038. Retrieved from [Link]

-

Alam, A., et al. (2023). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. RSC Advances, 13(33), 22964-22982. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 26(21), 6549. Retrieved from [Link]

-

Kim, J. E., et al. (2023). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Journal of the Korean Society of Food Science and Nutrition, 52(1), 1-10. Retrieved from [Link]

-

Li, Y., et al. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Frontiers in Pharmacology, 11, 478. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2020). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic Chemistry, 94, 103443. Retrieved from [Link]

-

Irawan, C., et al. (2021). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. Pharmacognosy Journal, 13(5), 1109-1115. Retrieved from [Link]

-

Qureshi, A. A., et al. (2012). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease, 11, 153. Retrieved from [Link]

-

Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. E3S Web of Conferences, 503, 07005. Retrieved from [Link]

-